- Synthesis of deuterium-labelled trantinterolSynthesis of 4-amino-3-chloro-5-trifluoromethylacetophenone, the intermediate of trandinterol hydrochloride, Journal of Labelled Compounds and Radiopharmaceuticals, 2010, 53(13), 779-781
Cas no 97760-76-4 (1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one)
1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone
- 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]ethanone
- 1-(4-Amino-3-chloro-5-trifluoromethyl-phenyl)-ethanone
- 4'-AMINO-3'-CHLORO-5'-(TRIFLUOROMETHYL)ACETOPHENON
- 4-Amino-3-Chloro-5-(Trifluoromethyl)Acetophenon
- 4'-amino-3'-chloro-5'-(trifluoromethyl)acetophenone
- Ethanone, 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-
- 4'-AMINO-3'-CHLORO-5'-TRIFLUOROMETHYLACETOPHENONE
- (trifluoromethyl)acetophenone
- PubChem10184
- KSC679K0L
- 4'-Amino-3'-chloro-5'-
- 3'-chloro-4'-Amino-5
- 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]ethanone (ACI)
- 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one
- BCP17332
- AKOS015841054
- MFCD09907719
- DTXSID70538087
- CL8660
- DB-016052
- SCHEMBL5166345
- DS-17663
- GVPVKKWXJXESIC-UHFFFAOYSA-N
- 4-Amino-3-chloro-5-(trifluoromethyl)acetophenone
- 97760-76-4
- 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one
-
- MDL: MFCD09907719
- Inchi: 1S/C9H7ClF3NO/c1-4(15)5-2-6(9(11,12)13)8(14)7(10)3-5/h2-3H,14H2,1H3
- InChI Key: GVPVKKWXJXESIC-UHFFFAOYSA-N
- SMILES: O=C(C)C1C=C(C(F)(F)F)C(N)=C(Cl)C=1
Computed Properties
- Exact Mass: 237.01700
- Monoisotopic Mass: 237.0168260g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 256
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 43.1
- XLogP3: 2.4
Experimental Properties
- Density: 1.408
- Melting Point: 132-134 ºC
- Boiling Point: 288.415°C at 760 mmHg
- Flash Point: 128 ºC
- PSA: 43.09000
- LogP: 3.72480
1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C
1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one Customs Data
- HS CODE:2922399090
- Customs Data:
China Customs Code:
2922399090Overview:
2922399090 Other amino aldehydes\Amino ketones and their salts(Including aminoquinone and its salts,Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922399090 other amino-aldehydes, amino-ketones and amino-quinones, other than those containing more than one kind of oxygen function; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A857436-1g |
1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]ethanone |
97760-76-4 | ≥97% | 1g |
¥321.30 | 2022-09-29 | |
| Fluorochem | 211646-250mg |
1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone |
97760-76-4 | 95% | 250mg |
£20.00 | 2022-03-01 | |
| Fluorochem | 211646-1g |
1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone |
97760-76-4 | 95% | 1g |
£45.00 | 2022-03-01 | |
| Fluorochem | 211646-5g |
1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone |
97760-76-4 | 95% | 5g |
£152.00 | 2022-03-01 | |
| TRC | A603575-50mg |
1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]ethanone |
97760-76-4 | 50mg |
$ 110.00 | 2023-09-08 | ||
| TRC | A603575-100mg |
1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]ethanone |
97760-76-4 | 100mg |
$ 178.00 | 2023-09-08 | ||
| TRC | A603575-250mg |
1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]ethanone |
97760-76-4 | 250mg |
$ 414.00 | 2023-09-08 | ||
| TRC | A603575-500mg |
1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]ethanone |
97760-76-4 | 500mg |
$ 793.00 | 2023-04-19 | ||
| TRC | A603575-1g |
1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]ethanone |
97760-76-4 | 1g |
$ 1230.00 | 2022-06-08 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WM491-1g |
1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one |
97760-76-4 | 97% | 1g |
450.0CNY | 2021-07-12 |
1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one Production Method
Production Method 1
1.2 0.5 h, reflux; 2 h, reflux
1.3 Reagents: Sulfuric acid Solvents: Water ; pH 2, rt
1.4 Reagents: Acetic acid Solvents: Water ; 5 h, reflux
1.5 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol , Tetrahydrofuran ; reflux
1.2 Solvents: Ethanol , Tetrahydrofuran ; 1 h, reflux; 2 h, reflux
1.3 Solvents: Tetrahydrofuran ; 0.5 h, reflux; 2 h, reflux; reflux → rt
1.4 Reagents: Sulfuric acid Solvents: Water ; pH 2
Production Method 2
2.1 Reagents: Potassium carbonate , Iodobenzene diacetate Solvents: Dimethyl sulfoxide ; 12 h, 45 °C
- N-Trifluoromethyl Succinimide as a New Reagent for Direct C-H Trifluoromethylation of Free Anilines, Chemistry - An Asian Journal, 2023, 18(8),
Production Method 3
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10
2.1 Reagents: Thionyl chloride ; 2 h, reflux; reflux → rt
3.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol , Tetrahydrofuran ; reflux
3.2 Solvents: Ethanol , Tetrahydrofuran ; 1 h, reflux; 2 h, reflux
3.3 Solvents: Tetrahydrofuran ; 0.5 h, reflux; 2 h, reflux; reflux → rt
3.4 Reagents: Sulfuric acid Solvents: Water ; pH 2
- Synthesis of 4-amino-3-chloro-5-trifluoromethylacetophenone, the intermediate of trandinterol hydrochloride, Zhongguo Yaowu Huaxue Zazhi, 2010, 20(6), 514-516
Production Method 4
2.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 6 h, reflux
2.2 Reagents: Acetic acid ; pH 7 - 8, cooled
2.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4
3.1 Reagents: Sulfuryl chloride Solvents: Chloroform ; 12 h, reflux
3.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10
4.1 Reagents: Thionyl chloride ; 2 h, reflux; reflux → rt
5.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol , Tetrahydrofuran ; reflux
5.2 Solvents: Ethanol , Tetrahydrofuran ; 1 h, reflux; 2 h, reflux
5.3 Solvents: Tetrahydrofuran ; 0.5 h, reflux; 2 h, reflux; reflux → rt
5.4 Reagents: Sulfuric acid Solvents: Water ; pH 2
- Synthesis of 4-amino-3-chloro-5-trifluoromethylacetophenone, the intermediate of trandinterol hydrochloride, Zhongguo Yaowu Huaxue Zazhi, 2010, 20(6), 514-516
Production Method 5
2.1 Solvents: Toluene ; 8 h, reflux
3.1 Solvents: Dimethylformamide ; 6 h, 150 °C
4.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 6 h, reflux
4.2 Reagents: Acetic acid ; pH 7 - 8, cooled
4.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4
5.1 Reagents: Sulfuryl chloride Solvents: Chloroform ; 12 h, reflux
5.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10
6.1 Reagents: Thionyl chloride ; 2 h, reflux; reflux → rt
7.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol , Tetrahydrofuran ; reflux
7.2 Solvents: Ethanol , Tetrahydrofuran ; 1 h, reflux; 2 h, reflux
7.3 Solvents: Tetrahydrofuran ; 0.5 h, reflux; 2 h, reflux; reflux → rt
7.4 Reagents: Sulfuric acid Solvents: Water ; pH 2
- Synthesis of 4-amino-3-chloro-5-trifluoromethylacetophenone, the intermediate of trandinterol hydrochloride, Zhongguo Yaowu Huaxue Zazhi, 2010, 20(6), 514-516
Production Method 6
- N-Trifluoromethyl Succinimide as a New Reagent for Direct C-H Trifluoromethylation of Free Anilines, Chemistry - An Asian Journal, 2023, 18(8),
Production Method 7
- Synthesis of further amino-halogen-substituted phenyl aminoethanols, Arzneimittel-Forschung, 1984, , 1612-24
Production Method 8
2.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol , Tetrahydrofuran ; reflux
2.2 Solvents: Ethanol , Tetrahydrofuran ; 1 h, reflux; 2 h, reflux
2.3 Solvents: Tetrahydrofuran ; 0.5 h, reflux; 2 h, reflux; reflux → rt
2.4 Reagents: Sulfuric acid Solvents: Water ; pH 2
1.1 Reagents: Thionyl chloride ; 2 h, reflux
2.1 Reagents: Ethanol, magnesium salt (1:1) Solvents: Ethanol , Tetrahydrofuran ; rt; 2 h, reflux
2.2 0.5 h, reflux; 2 h, reflux
2.3 Reagents: Sulfuric acid Solvents: Water ; pH 2, rt
2.4 Reagents: Acetic acid Solvents: Water ; 5 h, reflux
2.5 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled
- Synthesis of 4-amino-3-chloro-5-trifluoromethylacetophenone, the intermediate of trandinterol hydrochlorideSynthesis of deuterium-labelled trantinterol, Zhongguo Yaowu Huaxue Zazhi, 2010, 20(6), 514-516
Production Method 9
2.1 Solvents: Acetonitrile ; -10 °C; 15 min, -10 °C; 15 min, rt
3.1 Reagents: Potassium carbonate , Iodobenzene diacetate Solvents: Dimethyl sulfoxide ; 12 h, 45 °C
- N-Trifluoromethyl Succinimide as a New Reagent for Direct C-H Trifluoromethylation of Free Anilines, Chemistry - An Asian Journal, 2023, 18(8),
Production Method 10
1.2 Reagents: Acetic acid ; pH 7 - 8, cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4
2.1 Reagents: Sulfuryl chloride Solvents: Chloroform ; 12 h, reflux
2.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10
3.1 Reagents: Thionyl chloride ; 2 h, reflux; reflux → rt
4.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol , Tetrahydrofuran ; reflux
4.2 Solvents: Ethanol , Tetrahydrofuran ; 1 h, reflux; 2 h, reflux
4.3 Solvents: Tetrahydrofuran ; 0.5 h, reflux; 2 h, reflux; reflux → rt
4.4 Reagents: Sulfuric acid Solvents: Water ; pH 2
- Synthesis of 4-amino-3-chloro-5-trifluoromethylacetophenone, the intermediate of trandinterol hydrochloride, Zhongguo Yaowu Huaxue Zazhi, 2010, 20(6), 514-516
Production Method 11
2.1 Solvents: Dimethylformamide ; 6 h, 150 °C
3.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 6 h, reflux
3.2 Reagents: Acetic acid ; pH 7 - 8, cooled
3.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4
4.1 Reagents: Sulfuryl chloride Solvents: Chloroform ; 12 h, reflux
4.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10
5.1 Reagents: Thionyl chloride ; 2 h, reflux; reflux → rt
6.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol , Tetrahydrofuran ; reflux
6.2 Solvents: Ethanol , Tetrahydrofuran ; 1 h, reflux; 2 h, reflux
6.3 Solvents: Tetrahydrofuran ; 0.5 h, reflux; 2 h, reflux; reflux → rt
6.4 Reagents: Sulfuric acid Solvents: Water ; pH 2
- Synthesis of 4-amino-3-chloro-5-trifluoromethylacetophenone, the intermediate of trandinterol hydrochloride, Zhongguo Yaowu Huaxue Zazhi, 2010, 20(6), 514-516
1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one Raw materials
- 4-Amino-3-chloro-5-(trifluoromethyl)benzoic acid
- 4-Iodo-2-trifluoromethylaniline
- 4-amino-3-(trifluoromethyl)benzoic acid
- 1-(4-amino-3-chloro-phenyl)ethanone
- 1,3-diethyl propanedioate
- 4'-IODO-2'-(TRIFLUOROMETHYL)ACETANILIDE
- SILVER, (TRIFLUOROMETHYL)-
- 2,5-Pyrrolidinedione, 1-(trifluoromethyl)-
- trimethyl(trifluoromethyl)silane
- 4-Amino-3-chloro-5-(trifluoromethyl)benzoyl chloride
- N-Bromosuccinimide
- N-4-Cyano-2-(trifluoromethyl)phenylacetamide
1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one Preparation Products
1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one Suppliers
1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one Related Literature
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Additional information on 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one
Introduction to 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one (CAS No. 97760-76-4)
1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one, identified by its CAS number 97760-76-4, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This organic molecule, featuring a benzene ring substituted with amino, chloro, and trifluoromethyl groups, has garnered attention due to its versatile structural framework and potential applications in drug discovery. The presence of multiple reactive sites makes it a valuable intermediate in synthesizing bioactive molecules, particularly in the development of novel therapeutic agents.
The compound's structural motif, characterized by a 4-amino-3-chloro-5-(trifluoromethyl)phenyl group attached to an acetyl moiety, offers unique chemical properties that facilitate its role in synthetic chemistry. The amino group serves as a nucleophilic center, enabling reactions such as condensation and coupling, while the chloro and trifluoromethyl substituents introduce electronic and steric effects that can modulate the reactivity and binding affinity of the molecule. These features make it a promising candidate for further exploration in medicinal chemistry.
In recent years, there has been growing interest in fluorinated aromatic compounds due to their enhanced metabolic stability and improved pharmacokinetic profiles. The trifluoromethyl group, in particular, is well-documented for its ability to increase lipophilicity and binding affinity to biological targets. This has led to its incorporation into numerous drug candidates across various therapeutic areas, including oncology, inflammation, and infectious diseases. The compound 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one leverages these properties, making it a valuable building block for designing next-generation pharmaceuticals.
One of the most compelling aspects of this compound is its potential as a precursor for kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in many diseases, most notably cancer. By modifying the 4-amino-3-chloro-5-(trifluoromethyl)phenyl scaffold, researchers can fine-tune the molecule's interactions with specific kinase targets. Preliminary studies have suggested that derivatives of this compound exhibit inhibitory activity against certain kinases, warranting further investigation into their therapeutic potential.
The acetyl group at the other end of the molecule provides an additional handle for chemical modification. Acetyl derivatives are commonly used in drug development due to their ability to enhance solubility and bioavailability. Furthermore, acetylation reactions can be readily performed under mild conditions, allowing for rapid diversification of the molecular structure. This flexibility makes 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one a versatile intermediate for synthesizing a wide range of pharmacophores.
Recent advancements in computational chemistry have also highlighted the importance of virtual screening in identifying promising drug candidates. Molecular docking studies have shown that this compound can interact with various biological targets with high affinity. For instance, simulations suggest that it may bind to ATP-binding pockets of kinases, potentially inhibiting their activity. These findings underscore the compound's significance as a scaffold for developing novel inhibitors.
The synthesis of 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one involves multi-step organic transformations that showcase modern synthetic methodologies. Key steps include halogenation reactions to introduce the chloro substituent, followed by functional group transformations such as reduction and condensation. The use of palladium-catalyzed cross-coupling reactions has been particularly effective in constructing the desired aromatic framework. These synthetic strategies not only highlight the compound's synthetic accessibility but also demonstrate the power of contemporary organic chemistry techniques.
In conclusion, 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one (CAS No. 97760-76-4) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and reactivity make it an attractive intermediate for designing novel therapeutic agents. As research continues to uncover new applications for fluorinated aromatic compounds, this molecule is poised to play a crucial role in advancing drug discovery efforts across multiple therapeutic domains.
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